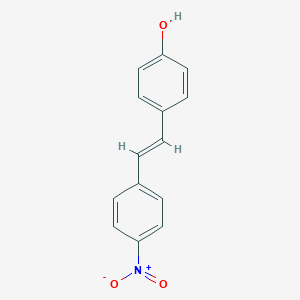

4-Hydroxy-4'-nitrostilbene

Vue d'ensemble

Description

Hydrolysis Mechanism and Kinetics

The hydrolysis of substituted α-nitrostilbenes, including 4-nitrostilbene, has been studied to understand the kinetics and mechanism involved in the process. The research indicates a four-step mechanism that involves nucleophilic addition, carbon protonation, and other intermediate steps. The study provides estimates of intrinsic rate constants and transition-state imbalances, which are crucial for understanding the reaction pathway and the stability of the intermediates formed during the hydrolysis of 4-nitrostilbene .

Photoreduction in Polar Media

Photoreduction of trans-4-nitrostilbene has been investigated in the presence of various amines in polar solvents. The study reveals that the quenching of the triplet states of nitrostilbenes by tertiary aliphatic amines leads to the formation of radical anions and their conjugate acids. These findings are significant as they shed light on the photophysical behavior of 4-nitrostilbene and its derivatives, which is essential for applications in photochemistry and the design of light-responsive materials .

Fluorescence Properties

The fluorescence properties of trans-4-hydroxy-4'-nitrostilbenes have been explored in different solvents. The study demonstrates how solvent polarity and the ability to form hydrogen bonds affect the fluorescence quantum yield of these compounds. This research is particularly relevant for the development of fluorescent materials and for understanding the excited-state behavior of 4-nitrostilbene derivatives in various environments .

Triplet Reactivity and Photoproducts

The reactivity of the triplet-excited state of trans-4-hydroxy-4'-nitrostilbene has been characterized through photochemical experiments. The production of singlet molecular oxygen and the isomerization from trans to cis forms are among the major photoprocesses observed. The effects of solvent polarity on these processes have been detailed, providing insights into the photostability and reactivity of 4-nitrostilbene derivatives under light exposure .

Synthesis and Characterization of MONS

A new organic nonlinear optical material, 4-methoxy 4-nitrostilbene (MONS), has been synthesized and characterized. The study includes the growth of single crystals, structural analysis through X-ray diffraction, and various spectroscopic techniques to confirm the presence of functional groups. The optical properties, thermal stability, and mechanical strength of MONS have been evaluated, highlighting its potential for nonlinear optical applications. The second harmonic generation (SHG) efficiency of MONS is notably higher than that of the well-known KDP crystal, making it a promising candidate for future research and technological development .

Formation of Fluorescent Derivatives

The formation of fluorescent derivatives from compounds with a 4-hydroxyphenethylamine structure has been studied. The reaction involves hydrazine and nitrous acid, leading to derivatives that exhibit stable fluorescence in alkaline solutions. This research is relevant for the synthesis of fluorescent markers and probes based on the 4-nitrostilbene scaffold, which can be used in various analytical and diagnostic applications .

Applications De Recherche Scientifique

4-Hydroxy-4'-nitrostilbene exhibits unique fluorescence properties influenced by solvent polarity and hydrogen bonding. Its fluorescence quantum yield changes in solvents that cannot form strong hydrogen bonds, indicating potential use in solvent-based fluorescence studies (Megyesi et al., 2010).

Derivatives of 4-Hydroxy-4'-nitrostilbene, like N-Hydroxy-4-acetylaminostilbene, have been identified as carcinogens in rats and shown to inhibit the growth of Walker 256 tumors, suggesting its relevance in cancer research (Andersen et al., 1964).

4-Hydroxy-4'-nitrostilbene derivatives have been used as fluorescent molecular rotors for detecting diesel adulteration, offering a practical application in fuel quality monitoring (Bell et al., 2018).

In studies of metal-free catalytic reduction, 4-Hydroxy-4'-nitrostilbene derivatives have been used as catalysts, highlighting their potential in green chemistry and environmental applications (Kong et al., 2013).

The compound has been studied for its photoreductive properties with various amines, suggesting potential use in photochemical applications (Görner, 2002).

Genotoxicity studies on derivatives of 4-Nitrostilbene, including 4-Hydroxy-4'-nitrostilbene, show potential applications in assessing mutagenic and carcinogenic risks (Hooberman et al., 1994).

The compound's nonlinear optical properties make it suitable for developing optical materials and devices (Li et al., 2002).

Its use in synthesizing polyurethanes containing dioxynitrostilbene for nonlinear optical applications indicates its potential in advanced material science (Lee & Kim, 2000).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of 4-Hydroxy-4’-nitrostilbene is not well-documented. As a derivative of stilbene, it may share some of the biological activities of other stilbenes, which include interactions with enzymes, receptors, and other proteins. The exact mechanisms by which 4-hydroxy-4’-nitrostilbene interacts with its targets are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4-Hydroxy-4’-nitrostilbene is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound, but specific studies on these effects are currently lacking .

Propriétés

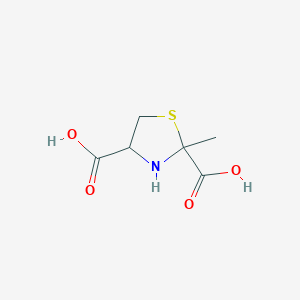

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)